Melphalan Dimer Hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H36Cl4N4O4 |
|---|---|
Molecular Weight |
610.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxyethyl-(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C26H35Cl3N4O4.ClH/c27-9-12-32(13-10-28)21-5-3-20(4-6-21)18-24(31)26(36)37-16-15-33(14-11-29)22-7-1-19(2-8-22)17-23(30)25(34)35;/h1-8,23-24H,9-18,30-31H2,(H,34,35);1H/t23-,24-;/m0./s1 |
InChI Key |
LEUORJZXLSBOIK-UKOKCHKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N)CCCl.Cl |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Elucidation of Melphalan Dimer Hydrochloride Formation
Historical Synthetic Methodologies for Melphalan (B128) Dimer Impurities
The presence of Melphalan Dimer, identified as Impurity G in the European Pharmacopoeia, has been a long-standing challenge in the manufacturing of melphalan. google.com Historically, the dimer was primarily encountered as an unintended byproduct during the synthesis and subsequent purification of melphalan. pharmaffiliates.comniscpr.res.in The instability of melphalan, particularly in certain solutions and pH conditions, can lead to its formation. google.com For instance, the precipitation of melphalan at a neutral pH (pH=7) often yields an unstable, spongy solid that is prone to forming the dimer impurity, making its removal difficult. google.com Early methods were not designed to synthesize the dimer but rather to produce pure melphalan, with the dimer being an undesirable consequence of the process. The challenges in removing this impurity, reflected by the relatively high limits set by pharmacopoeias (NMT 1.0%), underscore the historical difficulties in controlling its formation. google.com
Detailed Chemical Reaction Mechanisms of Dimerization
The formation of the melphalan dimer is a self-reaction of the melphalan molecule. tandfonline.com The primary degradation pathway for melphalan in aqueous solutions is hydrolysis, leading to monohydroxymelphalan and dihydroxymelphalan. tandfonline.comresearchgate.net However, dimerization occurs as a competing, albeit lesser, degradation pathway. tandfonline.comtandfonline.com
The mechanism involves the nucleophilic attack of the amino group of one melphalan molecule on the electrophilic aziridinium (B1262131) ion intermediate of another. This aziridinium ion is a highly reactive species formed from the intramolecular cyclization of one of the 2-chloroethyl side chains of the nitrogen mustard group. patsnap.com
Proposed Reaction Intermediates
The key reactive intermediate in the dimerization of melphalan is the aziridinium ion. Melphalan, being a nitrogen mustard derivative, features two 2-chloroethyl groups attached to a nitrogen atom. One of these chloroethyl groups can undergo an intramolecular cyclization, where the nitrogen atom attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming a strained, three-membered aziridinium ring. This ion is highly electrophilic and susceptible to attack by nucleophiles. In the context of dimerization, the nucleophile is the amino group of a second melphalan molecule, which attacks the carbon of the aziridinium ring, leading to the formation of a covalent bond between the two melphalan units. patsnap.com
Stereochemical Considerations in Dimer Formation
Melphalan is the L-isomer of 4-[bis(2-chloroethyl)amino]phenylalanine, and its biological activity is dependent on this specific stereochemistry. niscpr.res.in Dimerization reactions can be influenced by the stereochemistry of the reacting monomers. numberanalytics.com The formation of Melphalan Dimer involves the coupling of two chiral L-melphalan molecules. The reaction links the two units, but the specific stereochemical outcome at the newly formed linkage and the retention of the original chiral centers are critical aspects. While detailed stereochemical studies on the dimer formation are not extensively reported in the provided results, it is established that the L-isomer of melphalan is the active form. niscpr.res.in Any process, including dimerization, must be evaluated for its potential to affect the stereochemical integrity of the original molecule. The synthesis of the dimer impurity as a standard for analytical purposes requires careful control to ensure it corresponds to the structure of the impurity found in the drug product. niscpr.res.in
Influence of Reaction Conditions on Dimerization Yield and Selectivity
The formation of Melphalan Dimer is highly dependent on the reaction and storage conditions. Several factors can influence the rate and extent of dimerization:
Concentration: Higher concentrations of melphalan can increase the rate of dimerization, as it is a bimolecular reaction. numberanalytics.com
pH: The pH of the solution plays a crucial role. The formation of the spongy solid at pH 7, which is prone to degradation and dimer formation, highlights the sensitivity to pH. google.com Adjusting the pH to between 0.3 and 1.2 is a strategy used during purification to control impurity formation. google.com
Temperature: Like most chemical reactions, temperature affects the rate of degradation. Refrigerated storage (2-8 °C) is often employed to slow down the formation of impurities, including the dimer. tandfonline.com In one study, reconstituted solutions stored at refrigerated temperatures showed less than 0.5% of the dimer. tandfonline.com
Solvents: The choice of solvent or vehicle for melphalan formulation significantly impacts its stability. Propylene (B89431) glycol-based formulations have been shown to degrade faster than those stabilized with Captisol (a modified cyclodextrin). tandfonline.comresearchgate.net The use of specific organic solvents like ethyl acetate (B1210297) during extraction and purification steps is optimized to minimize impurity formation. google.com
Development of Novel Synthetic Routes for Targeted Dimer Synthesis
While historically viewed as an undesirable impurity, the need for pure analytical standards of Melphalan Dimer has driven the development of synthetic routes specifically designed to produce it. niscpr.res.in A previously published method for synthesizing the hydrochloride salt was noted for its poor yield and difficulties in isolating the final product. niscpr.res.in
Recently, a novel, high-yielding synthetic approach for the trifluoroacetic acid salt form of Melphalan Dimer Impurity G has been reported. niscpr.res.in This multi-step synthesis involves:
Protection of the amino group of a starting phenylalanine derivative.
A series of coupling and deprotection steps to link two protected melphalan precursor units.
Final deprotection and chlorination to yield the dimer.
This targeted synthesis provides a reliable source of the impurity for use as a reference standard in quality control, ensuring the purity and safety of the final melphalan pharmaceutical product. niscpr.res.inniscpr.res.in The process was designed to overcome the low yield and isolation challenges of previous methods. niscpr.res.in
Strategies for Isolation and Purification of Dimeric Species
The isolation and purification of melphalan and the removal of the dimer impurity are critical steps in manufacturing. Several strategies have been developed:
pH Adjustment and Extraction: One patented process involves adjusting the pH of an aqueous solution of melphalan hydrochloride to between 0.3 and 1.2. google.com The pure hydrochloride salt is then extracted into a suitable organic solvent like ethyl acetate, leaving impurities behind. This method can yield melphalan hydrochloride with a dimer content below 0.15%. google.com
Hydrolysis of Impurities: Another purification method involves treating crude melphalan, which may contain the dimer, with 37% hydrochloric acid under reflux. google.com This harsh condition hydrolyzes impurities like esters and dimers, allowing for the isolation of highly pure melphalan (greater than 99.8%) after subsequent pH adjustment. google.com
Chromatography: High-performance liquid chromatography (HPLC) is the standard analytical method for detecting and quantifying melphalan and its impurities, including the dimer. niscpr.res.iniosrjournals.org For preparative purposes, techniques like silica-gel column chromatography are employed in synthetic routes to purify intermediates and the final dimer product. niscpr.res.in
Ion Mobility-Mass Spectrometry (IM-MS): Advanced analytical techniques such as IM-MS can be used to separate and identify closely related species like melphalan isomers and dimers that may be difficult to resolve by chromatography alone. whiterose.ac.uk
Table 1: Influence of Storage Conditions on Melphalan Impurity Formation This table is generated based on data presented in the search results. The values represent typical findings under specific experimental conditions and may vary.
| Formulation / Condition | Storage Temperature | Monohydroxymelphalan Level | Melphalan Dimer Level | Total Impurities | Reference |
| Reconstituted Evomela | 2-8 °C (48h) | <1.0% | <0.5% | <1.0% | tandfonline.comtandfonline.com |
| Purified Melphalan HCl | N/A | <0.15% | <0.15% | >99.5% Purity | google.com |
Degradation Kinetics and Chemical Stability Profiling of Melphalan Dimer Hydrochloride
Hydrolytic Pathways Leading to Dimeric Melphalan (B128) Species from Parent Melphalan
Melphalan's degradation in aqueous solutions is a complex process involving several parallel and sequential reactions. The primary pathway is hydrolysis, which can ultimately lead to the formation of melphalan dimer. tandfonline.com
The initial and primary degradation route for melphalan in aqueous solution is sequential hydrolysis. tandfonline.com This process involves the replacement of the chloroethyl groups with hydroxyl groups, leading to the formation of monohydroxymelphalan and subsequently dihydroxymelphalan. tandfonline.comnih.gov These hydroxylated species are considered the main degradants of melphalan. tandfonline.com
While hydrolysis is the predominant degradation pathway, a smaller fraction of melphalan undergoes dimerization. tandfonline.com This reaction involves two melphalan molecules reacting with each other to form a dimer. tandfonline.com The formation of this dimer is a known degradation pathway that occurs to a lesser extent than hydrolysis. tandfonline.com
Kinetic Modeling of Dimerization Processes in Aqueous Solutions
The degradation of melphalan, including the formation of its dimer, can be mathematically modeled to understand and predict its stability over time. Although the degradation reactions are generally first-order, over a concentration range of 80% to 100% of the initial concentration, the kinetics can be effectively described by zero-order expressions. tandfonline.com This simplification allows for a straightforward analysis of degradation rates under specific conditions.
Kinetic modeling is a valuable tool in biopharmaceutical development for screening the best drug candidates and optimizing manufacturing processes with minimal additional cost. esf.edu By understanding the kinetics of melphalan dimerization, formulations can be designed to minimize the formation of this impurity, thereby enhancing the stability and shelf-life of the drug product. tandfonline.comresearchgate.net
Impact of Solution Parameters on Dimer Formation Rates
The rate at which melphalan dimerizes is significantly influenced by various solution parameters, most notably temperature and pH.
Temperature plays a crucial role in the stability of melphalan solutions. Storing reconstituted melphalan at refrigerated temperatures (2–8 °C) significantly slows down the degradation process. tandfonline.com Under these conditions, the formation of monohydroxymelphalan and melphalan dimer is minimal, with total impurities remaining below 1.0%. tandfonline.com In contrast, at room temperature (25 °C), the degradation of melphalan is accelerated. tandfonline.com
Forced degradation studies, which involve subjecting the drug to stress conditions like elevated temperatures (e.g., 100°C), have shown significant degradation of melphalan and the formation of various products, including the dimer. iosrjournals.org This underscores the importance of temperature control in maintaining the stability of melphalan formulations.
A study comparing a propylene (B89431) glycol-based melphalan formulation with a Captisol-stabilized formulation (CE-melphalan) demonstrated that CE-melphalan was significantly more stable at both room temperature and 4°C. researchgate.net For instance, a 2 mg/mL CE-melphalan admixture was stable for 24 hours at both temperatures, whereas the propylene glycol formulation had a much shorter stability duration. researchgate.net
The pH of the aqueous solution is another critical factor affecting the stability of melphalan and its propensity for dimerization. The solubility and stability of melphalan are dependent on both pH and the concentration of chloride ions. google.com Forced degradation studies have revealed that melphalan undergoes significant degradation under both acidic (1N Hydrochloric acid) and basic (0.01 M sodium hydroxide) conditions. iosrjournals.org
The protonation state of melphalan, which is dictated by the pH, is fundamental to its interactions and stability. acs.org For instance, the formation of an inclusion complex with cucurbit iosrjournals.orguril, which can enhance stability, is most efficient at a pH of 1, where melphalan is fully protonated. acs.org The pH of reconstituted melphalan solutions can be quite low, for example, a 5.40 mg/ml solution in normal saline can have a pH of 1.80. google.com This acidic environment can influence the rates of both hydrolysis and dimerization. Studies have investigated the effects of a wide pH range (3.7–13) on the degradation rate of melphalan, highlighting the complex relationship between pH and stability. researchgate.net
Influence of Excipients and Complexation Agents on Dimeric Stability
The choice of excipients and the use of complexation agents can have a profound impact on the stability of melphalan and can significantly reduce the formation of the melphalan dimer.
One of the most effective strategies to enhance melphalan's stability is through complexation with cyclodextrins. Captisol®, a modified β-cyclodextrin, has been shown to form an inclusion complex with melphalan, which greatly improves its stability in solution compared to traditional cosolvent-based formulations like those containing propylene glycol. tandfonline.comtandfonline.com The complexed drug degrades at a much slower rate than the free, un-complexed drug. tandfonline.com The degree of stability enhancement is directly related to the extent of complexation, which in turn depends on the concentrations of both melphalan and Captisol. tandfonline.com Formulations with Captisol have been shown to be 5 to 29 times more stable than propylene glycol-based products, depending on the concentration. tandfonline.comresearchgate.net
Other complexation agents have also been explored. Cucurbit[n]urils, for example, can encapsulate melphalan, and this complexation can potentially protect the drug from hydrolysis. researchgate.netacs.org Similarly, a novel gemini (B1671429) surfactant-modified β-cyclodextrin carrier has been shown to form stable inclusion complexes with melphalan, enhancing its chemotherapeutic efficacy. nih.gov
The composition of the solvent system also plays a role. Formulations using glacial acetic acid or dimethyl sulfoxide (B87167) (DMSO) have been investigated as alternatives to aqueous systems, in part to address stability issues. google.com
Comparative Stability Analysis of Monomeric Melphalan and its Dimeric Counterparts
The chemical stability of melphalan is a critical factor in its clinical efficacy, with degradation primarily occurring through hydrolysis and to a lesser extent, dimerization. tandfonline.com The formation of the melphalan dimer is a reaction of the melphalan molecule with itself and is considered a significant impurity. tandfonline.comtandfonline.com This analysis focuses on the comparative stability of monomeric melphalan and its dimeric form, drawing upon research findings from various formulation studies.
The stability of melphalan and the formation of its dimer are highly dependent on the formulation and storage conditions. Studies comparing different formulations of melphalan have provided insights into the relative stability of the monomeric drug and the propensity for dimer formation. For instance, a Captisol-stabilized propylene glycol-free formulation of melphalan (Evomela) has demonstrated significantly improved stability compared to conventional propylene glycol-based formulations. tandfonline.comresearchgate.net
In refrigerated (2–8 °C) reconstituted solutions of the Captisol-stabilized formulation, melphalan dimer was observed as an impurity at levels of less than 0.5% after 48 hours, with total impurities remaining below 1.0%. tandfonline.com This suggests that under these conditions, the formation of the dimer is minimal, and the monomeric form remains relatively stable.
Conversely, in propylene glycol-based melphalan injections, the degradation is more rapid, leading to a higher level of total impurities, which includes the dimer. tandfonline.com The immediate dilution of reconstituted propylene glycol-based melphalan is often required to suppress the formation of impurities. tandfonline.com The rate of degradation and impurity formation in these conventional formulations is significantly faster than in Captisol-stabilized solutions. tandfonline.com
The following tables present a comparative overview of the stability of different melphalan formulations, which indirectly reflects on the conditions leading to the formation of the melphalan dimer.
Table 1: Stability of Reconstituted Melphalan Formulations
| Formulation | Concentration (mg/mL) | Storage Temperature | Stability Duration | Dimer Formation |
| Captisol-stabilized | 5.0 | 2-8 °C | 48 hours | <0.5% |
| Propylene glycol-based | Not specified | 2-8 °C | Precipitates | Not specified |
| Propylene glycol-based | 5.0 | Room Temperature | Immediate dilution recommended | Not specified |
This table is based on data from a comparative study of melphalan formulations. tandfonline.com
Table 2: Comparative Stability of Melphalan Admixture Solutions at Room Temperature (25 °C)
| Formulation | Concentration (mg/mL) | Time to Reach Significant Impurity Levels | Relative Stability Improvement |
| Captisol-stabilized | 0.45 | > 6 hours for ~5% impurities | ~5 times more stable |
| Captisol-stabilized | 2.0 | ~10 hours | ~15 times more stable |
| Propylene glycol-based | 0.45 | ~1 hour for >5% impurities | - |
This table illustrates the enhanced stability of the monomeric form in a Captisol-stabilized formulation, which correlates with a lower rate of dimer formation. tandfonline.comresearchgate.net
While direct kinetic studies on the degradation of the melphalan dimer itself are not extensively available in the reviewed literature, its presence as a degradation product indicates that its formation is a pathway for the loss of active monomeric melphalan. The stability of monomeric melphalan is therefore inversely related to the formation of its dimeric and other degradation products. The development of advanced formulations, such as those utilizing Captisol technology, has been shown to significantly enhance the stability of monomeric melphalan, thereby limiting the formation of the melphalan dimer. tandfonline.comresearchgate.net
Structural Characterization and Advanced Analytical Methodologies for Melphalan Dimer Hydrochloride
Spectroscopic Approaches for Structural Elucidation of Dimeric Forms
Spectroscopic methods are fundamental in determining the complex structure of the melphalan (B128) dimer. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and mass, confirming its dimeric nature.
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules, including complex impurities like the melphalan dimer. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's framework.
In a study detailing a high-yield synthesis of a melphalan dimer impurity (specifically, the trifluoroacetic acid salt form, which is structurally analogous to the hydrochloride salt), ¹H NMR spectroscopy was used for characterization. The analysis was performed on a 400 MHz instrument using DMSO-d₆ as the solvent. The resulting spectrum provided key signals that correspond to the protons within the dimeric structure. While specific data for the hydrochloride salt is not widely published, the data from the trifluoroacetic acid salt provides a close reference for the expected proton environments.
Suppliers of melphalan impurity reference standards often provide comprehensive characterization data, including ¹H NMR and ¹³C NMR, to confirm the structure of the supplied material. daicelpharmastandards.comallmpus.comglppharmastandards.com
Interactive Table: ¹H NMR Spectral Data for Melphalan Dimer Impurity G (TFA Salt) Note: This data is for the trifluoroacetic acid salt, which serves as a close proxy for the hydrochloride form.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.89-2.95 | d | 4H | Methylene protons adjacent to chiral center (CH₂) |
| 3.64-3.68 | t | 16H | Methylene protons of chloroethyl groups and others |
| 4.05-4.07 | t | 2H | Methine proton (CH) |
| 4.19-4.20 | t | 2H | Methine proton (CH) |
| 6.64-6.71 | d | 4H | Aromatic protons |
| 7.00-7.08 | d | 4H | Aromatic protons |
| 8.23-8.25 | s | 4H | Amine protons (NH₂) |
Data sourced from a study on the synthesis of Melphalan dimer impurity G.
Mass spectrometry is essential for determining the molecular weight of the melphalan dimer and for obtaining structural information through fragmentation analysis. The molecular weight of Melphalan Dimer Hydrochloride is 610.4 g/mol . allmpus.compharmaffiliates.com
Electrospray ionization (ESI) is a common technique used for the analysis of such compounds. In one synthesis of a melphalan dimer impurity, ESI-MS analysis yielded an [M+H]⁺ ion at an m/z (mass-to-charge ratio) of 575, corresponding to the free base of the dimer. Studies on the degradation of melphalan have identified the formation of novel oligomeric compounds, including dimers, with m/z values greater than 500 Da. researchgate.net
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation patterns of these dimeric structures show significant similarities to those of the melphalan monomer, which aids in their identification and characterization. researchgate.net This technique is crucial for distinguishing the dimer from other related impurities and for confirming the connectivity of the two melphalan units.
Interactive Table: Mass Spectrometry Data for Melphalan Dimer
| Parameter | Value | Reference |
| Compound Name | This compound Salt | pharmaffiliates.com |
| Molecular Formula | C₂₆H₃₆Cl₄N₄O₄ | allmpus.compharmaffiliates.com |
| Molecular Weight | 610.4 g/mol | allmpus.compharmaffiliates.com |
| Compound Name | Melphalan Dimer Impurity G (Free Base) | daicelpharmastandards.com |
| Molecular Formula | C₂₆H₃₅Cl₃N₄O₄ | daicelpharmastandards.com |
| Calculated m/z [M+H]⁺ | ~574.16 | daicelpharmastandards.com |
| Observed m/z [M+H]⁺ | 575 |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly HPLC and LC-MS, are the cornerstone for the separation, detection, and quantification of this compound from the active pharmaceutical ingredient (API) and other impurities.
High-Performance Liquid Chromatography (HPLC) is widely used for purity testing and impurity profiling of melphalan. A robust, stability-indicating HPLC method is necessary to separate the dimer from the main component and other related substances.
Several reversed-phase HPLC methods have been developed for this purpose. These methods typically employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like acetic acid or ammonium formate) and an organic modifier (such as acetonitrile or methanol). ijper.org Detection is commonly performed using a UV detector at a wavelength of approximately 254 nm or 260 nm. ijper.org
For instance, a gradient HPLC method was developed for the simultaneous determination of melphalan and its related impurities, proving effective in resolving the dimer peak from others. ijper.org In another instance, the purity of a newly synthesized batch of Melphalan dimer impurity G was confirmed to be 99.59% using an HPLC method, demonstrating the technique's efficacy.
Interactive Table: Example HPLC Method Parameters for Melphalan Impurity Analysis
| Parameter | Condition |
| Stationary Phase | Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetic acid, water, and methanol (e.g., 1:49.5:49.5 v/v/v) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or 260 nm |
Parameters are compiled from typical methods developed for melphalan and its impurities. ijper.org
The coupling of liquid chromatography with mass spectrometry (LC-MS) offers enhanced sensitivity and selectivity for the analysis of this compound, especially at trace levels. LC-MS/MS is particularly valuable for quantifying the dimer in complex matrices and for confirming the identity of peaks observed in HPLC.
Various LC-MS/MS assays have been developed for the quantification of melphalan and its hydrolysis products, which can be adapted for the dimer. nih.govnih.govsci-hub.se These methods often involve a simple sample preparation step, like protein precipitation, followed by analysis using a C18 or a hydrophilic interaction chromatography (HILIC) column. nih.govsci-hub.se The mass spectrometer is typically operated in the positive electrospray ionization mode, using selected reaction monitoring (SRM) for high specificity and sensitivity. nih.govsci-hub.se Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) has been instrumental in studying the formation of melphalan hydrolysis products, including oligomers like the dimer. researchgate.net
Impurity Profiling and Quantification Methodologies
Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. The Melphalan dimer is recognized as "Impurity G" in the British Pharmacopoeia and is considered a significant impurity that must be controlled.
Methodologies for impurity profiling rely heavily on the chromatographic techniques discussed. A validated, stability-indicating HPLC or UPLC method is the primary tool for separating all known and unknown impurities. The methods must be able to resolve the dimer from other process-related impurities and degradation products, such as:
Monohydroxymelphalan
Dihydroxymelphalan (Impurity A)
D-Isomer Melphalan
Melphalan EP Impurity F (3-Chloromelphalan)
Melphalan EP Impurity H allmpus.com
Once separated, impurities are quantified, typically by comparing their peak areas to that of a reference standard. For unknown impurities, a relative response factor may be used. The combination of retention time data from HPLC and mass data from LC-MS provides a high degree of confidence in the identification and quantification of the complete impurity profile, ensuring the quality of the melphalan API.
Structure Activity Relationship Studies and Design of Novel Melphalan Dimer Analogs
Systematic Chemical Modifications of Melphalan (B128) Leading to Dimeric and Related Structures
Systematic chemical modifications of the melphalan molecule have been a key strategy to improve its anticancer properties. nih.gov The melphalan structure possesses two primary functional groups that are amenable to modification: the amino group and the carboxyl group. nih.gov Researchers have explored a variety of alterations at these sites to generate a library of analogs, including dimeric structures.
One approach involves the esterification of the carboxyl group to produce methyl and ethyl esters (EM-MEL and EE-MEL). nih.gov Further modifications have been made to the amino group, such as its replacement with an amidine group containing a morpholine (B109124) ring (EM-MOR-MEL, EE-MOR-MEL) or a dipropyl chain (EM-DIPR-MEL, EE-DIPR-MEL). nih.gov To systematically analyze the structure-activity relationships, derivatives with modifications only at the amino group (MOR-MEL, DIPR-MEL) have also been synthesized. nih.gov
Another avenue of modification has been the synthesis of bivalent melphalan derivatives. In one study, two melphalan molecules were esterified with N-(2-hydroxyethyl)maleimide and then connected by diamines of varying chain lengths. ebi.ac.uk This strategy aimed to create conjugates that would act as a bivalent drug, potentially increasing their cytotoxic effects. ebi.ac.uk
More recent research has focused on creating novel methyl esters of melphalan that incorporate amidine moieties substituted with thiomorpholine (B91149) (EM-T-MEL), indoline (B122111) (EM-I-MEL), or 4-(4-morpholinyl) piperidine (B6355638) (EM-MORPIP-MEL). mdpi.com These modifications have been shown to significantly influence the biological activity of the parent compound. mdpi.comnih.gov The formation of a melphalan dimer can also occur as a degradation product, which is a reaction of melphalan with itself. tandfonline.comniscpr.res.in
These systematic modifications have provided a diverse set of compounds for evaluating the impact of structural changes on anticancer activity, leading to a deeper understanding of the pharmacophore and guiding the design of more potent analogs.
Computational and In Silico Analysis of Dimeric Compounds and Analogs
Computational and in silico methods play a crucial role in modern drug discovery, offering a way to predict the properties of novel compounds and guide synthetic efforts. researchgate.netdergipark.org.tr In the context of melphalan dimer analogs, these techniques have been employed to assess their drug-like properties and potential for therapeutic success. researchgate.netnih.gov
In silico studies have been used to confirm that newly synthesized melphalan analogs possess favorable drug-like properties. researchgate.netnih.gov These analyses can predict various pharmacokinetic parameters, helping to identify candidates with a higher probability of success in later stages of development. lodz.pl For instance, computational tools can estimate a compound's absorption, distribution, metabolism, and excretion (ADME) characteristics. dergipark.org.tr
Theoretical studies, such as those using density functional theory (DFT), have been conducted to investigate the structural properties and reactivity of melphalan with potential nanocarriers, like polyamidoamine dendrimers. researchgate.net These computational simulations provide insights into the binding properties and reaction mechanisms at a molecular level. researchgate.net
Furthermore, in silico toxicity analysis can be performed to identify potential liabilities early in the design process. researchgate.net While a compound may show promising antioxidant properties, computational models can help flag potential carcinogenic or mutagenic characteristics. dergipark.org.trresearchgate.net Molecular docking studies are another valuable computational tool, allowing researchers to visualize and predict how a ligand will bind to a target protein, which is essential for understanding its mechanism of action. dergipark.org.tr
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising melphalan dimer analogs, saving time and resources in the drug development pipeline.
Correlation between Structural Motifs and in vitro Biological Activities
The systematic modification of melphalan has generated a wealth of data on the relationship between specific structural motifs and their resulting in vitro biological activities. nih.govnih.gov These studies have been instrumental in identifying the key molecular features that contribute to enhanced cytotoxicity and pro-apoptotic effects in cancer cells. mdpi.comnih.gov
Research has demonstrated that modifications to both the carboxyl and amino groups of melphalan can significantly impact its anticancer properties. nih.gov For example, the esterification of the carboxyl group, combined with the replacement of the amino group with an amidine moiety containing a morpholine ring, led to derivatives with increased cytotoxic, genotoxic, and pro-apoptotic activity compared to the parent drug. nih.gov
Specifically, the derivative EM-T-MEL, a methyl ester of melphalan with a thiomorpholine-substituted amidine group, has shown the highest biological activity in several studies. mdpi.comnih.gov It exhibited greater cytotoxic and genotoxic properties than melphalan and a high capacity to induce apoptosis in various cancer cell lines. mdpi.comnih.govresearchgate.net This suggests that the presence of the thiomorpholine ring is a key structural feature for enhanced anticancer activity.
The table below summarizes the in vitro cytotoxicity (IC50 values) of various melphalan analogs against different human cancer cell lines, illustrating the impact of different structural modifications.
| Compound | RPMI8226 IC50 (µM) | THP1 IC50 (µM) | HL60 IC50 (µM) |
| MEL | 8.9 | 6.26 | 3.78 |
| MOR-MEL | >100 | >100 | >100 |
| DIPR-MEL | >100 | >100 | >100 |
| EE-MEL | 4.36 | 2.56 | 1.83 |
| EM-MEL | 3.51 | 2.03 | 1.62 |
| EE-MOR-MEL | 2.55 | 1.54 | 0.98 |
| EM-MOR-MEL | 1.89 | 1.12 | 0.81 |
| EE-DIPR-MEL | 3.12 | 1.98 | 1.25 |
| EM-DIPR-MEL | 2.45 | 1.56 | 1.03 |
| Data sourced from Poczta et al. (2020) nih.gov |
The data clearly shows that modifications at both the amino and carboxyl groups (e.g., EM-MOR-MEL) result in significantly lower IC50 values, indicating greater cytotoxicity, compared to melphalan or analogs modified at only one position. nih.gov This strong correlation between structural motifs and biological activity provides a solid foundation for the rational design of new and more effective melphalan-based anticancer agents.
Rational Design Strategies for Dimeric Derivatives with Enhanced Molecular Interactions
The insights gained from structure-activity relationship studies and computational analyses have paved the way for the rational design of dimeric melphalan derivatives with improved molecular interactions and therapeutic potential. nih.govacs.orgnih.gov The overarching goal of these strategies is to create molecules that can bind more effectively and selectively to their biological targets, leading to enhanced efficacy and reduced off-target effects. nih.govacs.orgnih.gov
One key strategy is molecular hybridization, which involves the covalent combination of two or more pharmacophoric moieties to create a new hybrid compound. nih.gov This approach can result in derivatives with dual modes of action, improved selectivity, and the ability to overcome drug resistance. nih.gov For example, conjugating nitrogen mustards like melphalan with bioactive natural molecules that have low toxicity can lead to improved antitumor effects and selectivity. nih.gov
Another rational design principle is to optimize the shape and electrostatic complementarity between the ligand and its target. acs.orgnih.gov By carefully designing the linker connecting the two melphalan units in a dimer, it is possible to control the spatial orientation of the alkylating groups to achieve more efficient DNA cross-linking. acs.org This can be guided by molecular modeling studies that predict the optimal linker length and flexibility for interaction with the DNA minor groove. acs.orggoogle.com
Furthermore, rational design can be used to exploit differences between cancer cells and normal cells. For instance, some strategies aim to design drugs that are selectively activated in the tumor microenvironment or that can overcome specific resistance mechanisms. nih.gov The development of bivalent bendamustine (B91647) and melphalan derivatives connected by diamine linkers of varying lengths is an example of a rational approach to increase cytotoxic potency. ebi.ac.uk
The table below outlines some of the rational design strategies that can be employed to enhance the properties of dimeric melphalan derivatives.
| Design Strategy | Principle | Desired Outcome |
| Molecular Hybridization | Combining pharmacophores | Dual action, improved selectivity, overcoming resistance |
| Linker Optimization | Shape and flexibility tuning | Enhanced DNA cross-linking efficiency |
| Targeting Inactive Conformations | Exploiting protein flexibility | Increased selectivity for specific targets |
| Allosteric Targeting | Binding to non-active sites | Novel mechanisms of action, improved selectivity |
| Information based on general principles of rational drug design acs.orgnih.gov |
By employing these and other rational design strategies, researchers are continuing to develop novel melphalan dimer analogs with the potential to significantly improve cancer therapy.
Future Directions and Emerging Research Avenues for Melphalan Dimer Hydrochloride
Advanced Computational Modeling for Predicting Dimerization and Biomacromolecular Interactions
The prediction of chemical structures and their interactions with biological macromolecules through computational methods is a rapidly advancing field. For Melphalan (B128) Dimer Hydrochloride, these approaches offer a powerful, non-empirical way to understand its behavior at a molecular level.
Future research will increasingly rely on sophisticated computational tools to model the dimerization process of melphalan itself. Techniques such as quantum mechanics (QM) and molecular dynamics (MD) simulations can elucidate the reaction kinetics and thermodynamics, providing insights into why and how the dimer forms under specific conditions. Enhanced sampling MD simulations, for instance, can predict the binding mechanisms and structural effects of molecules on complex biological targets like DNA. rsc.org
A significant area of investigation will be the interaction of the melphalan dimer with DNA. While the mechanism of the melphalan monomer is well-understood to involve alkylation of guanine (B1146940) bases, the dimeric structure presents a different set of steric and electronic properties. drugbank.compatsnap.comwikipedia.org Molecular docking and MD simulations can predict how the dimer binds to DNA, whether it forms inter-strand or intra-strand cross-links, and how its bulkier structure might distort the DNA helix differently than the monomer. ebrary.netbiointerfaceresearch.com For example, computational models have been successfully used to visualize the binding site of melphalan derivatives to DNA and to model how DNA polymerase bypasses melphalan-induced lesions, providing a template for studying the dimer's unique interactions. nih.govnih.gov
These computational studies provide a detailed, atom-level view that can guide further experimental work, helping to formulate hypotheses about the dimer's potential cytotoxicity, mutagenicity, or other biological effects.
Table 1: Computational Approaches for Melphalan Dimer Research
| Computational Technique | Application Area for Melphalan Dimer | Research Question Addressed |
|---|---|---|
| Quantum Mechanics (QM) | Dimerization Reaction Pathway | What is the energy barrier and mechanism of dimer formation? |
| Molecular Dynamics (MD) | Dimer-DNA Complex Stability | How stable is the bond between the dimer and DNA over time? |
| Molecular Docking | Binding Site Prediction | Where and how does the dimer preferentially bind to DNA or proteins? researchgate.net |
| Enhanced Sampling MD | Conformational Changes | How does dimer binding alter the structure of DNA or target proteins? rsc.org |
Exploration of Novel Catalytic Pathways for Dimer Synthesis
Historically, the synthesis of Melphalan Dimer Hydrochloride has been a challenge, often resulting in poor yields which complicated its isolation and study. dntb.gov.ua Recent breakthroughs have reported new, high-yielding synthesis routes for melphalan dimer impurities, enabling the production of sufficient quantities for thorough characterization and future biological studies. dntb.gov.uabenthamdirect.com These methods have successfully produced the dimer with high purity, confirmed by modern analytical techniques. dntb.gov.uabenthamdirect.com
The future in this area lies in the exploration of novel catalytic pathways to achieve even greater efficiency, selectivity, and sustainability. Research into catalysis for nitrogen mustard synthesis, in general, provides a foundation for this work. tandfonline.com Key emerging avenues include:
Transition Metal Catalysis: Investigating the use of transition metal catalysts (e.g., palladium, copper) could facilitate the specific coupling reactions required for dimerization under milder conditions, potentially reducing side products and increasing yield.
Biocatalysis: The use of enzymes or engineered microorganisms as catalysts represents a green chemistry approach. A highly specific enzyme could potentially catalyze the dimerization reaction with unparalleled chemo- and stereoselectivity, offering a sustainable alternative to traditional organic synthesis.
Photocatalysis: Light-driven catalytic reactions could offer precise control over the dimerization process, allowing the reaction to be initiated and stopped with high temporal and spatial accuracy.
Developing these advanced synthetic routes is not just an academic exercise; it is crucial for producing the quantities of this compound needed for the extensive biological and mechanistic studies outlined in the subsequent sections.
Integration of Multi-Omics Approaches to Decipher Cellular Responses
The cellular response to any chemical agent is a complex interplay of genomics, transcriptomics, proteomics, and metabolomics. Multi-omics approaches, which integrate these different layers of biological information, are powerful tools for obtaining a holistic understanding of a compound's mechanism of action. nih.govnih.gov
While the dimer is currently classified as an impurity, it is inevitably present in some melphalan formulations. Therefore, the cellular response observed is a composite of the effects of the monomer, the dimer, and other related substances. Future research will aim to deconvolve these effects by using multi-omics to study cells treated with highly purified melphalan versus the dimer.
One key application will be in the study of drug resistance. Research has already utilized proteometabolomics to assess melphalan resistance in multiple myeloma, identifying changes in drug metabolism and endogenous metabolites. nih.gov By applying these techniques to cells exposed to the dimer, researchers can ask critical questions:
Genomics: Does exposure to the dimer induce a unique pattern of mutations compared to the monomer? Studies have shown that high-dose melphalan increases the mutational load in myeloma cells, and it would be critical to understand the dimer's contribution to this phenomenon. youtube.com
Transcriptomics: Which genes and signaling pathways are up- or down-regulated in response to dimer exposure? This could reveal unique cellular stress responses or survival pathways.
Proteomics: Does the dimer interact with a different set of proteins than melphalan? Does it uniquely alter the expression of proteins involved in DNA repair, apoptosis, or cell cycle regulation?
Metabolomics: How does the cell's metabolic profile change upon exposure to the dimer? Recent work has highlighted the role of NAD+ metabolism in melphalan efficacy, providing a clear pathway to investigate for the dimer. nih.gov
By integrating these datasets, researchers can construct comprehensive models of the cellular response, potentially identifying unique biomarkers of exposure to the dimer and uncovering unexpected biological activities.
Development of Next-Generation Analytical Platforms for Mechanistic Studies
A deeper understanding of this compound requires analytical tools that can probe its behavior in complex biological systems with high sensitivity and resolution. While current methods like HPLC, MS, and NMR are essential for synthesis confirmation and purity assessment, next-generation platforms are needed for detailed mechanistic studies. dntb.gov.uabenthamdirect.com
The future of analytical research in this area will focus on dynamic, real-time measurements within biologically relevant environments. Key developments may include:
Advanced Mass Spectrometry (MS): Techniques like native mass spectrometry could allow for the study of non-covalent interactions between the dimer and its biological targets, such as DNA or proteins, preserving the complexes in their near-native state.
Multi-attribute Monitoring (MAM): The biopharmaceutical industry is moving towards MAM, where a single analytical method (like LC-MS) is used to monitor multiple quality attributes simultaneously. nih.gov This approach could be adapted to track the formation of the dimer, its degradation, and its adducts with biomolecules all within a single experiment.
In-situ Spectroscopy: The integration of fluorescent tags into the dimer structure could enable real-time visualization of its subcellular localization and interactions using advanced microscopy techniques. nih.gov This would provide direct evidence of where the dimer accumulates in the cell and with which organelles it interacts.
These next-generation platforms will move beyond static characterization to provide a dynamic picture of the dimer's lifecycle, from its formation to its ultimate fate and effect within a living system.
Table 2: Comparison of Analytical Platforms for Melphalan Dimer
| Analytical Platform | Current Application | Future/Next-Generation Application |
|---|---|---|
| HPLC | Purity assessment, quantification | Hyphenation with advanced detectors for multi-attribute monitoring |
| Mass Spectrometry (MS) | Structure confirmation | Native MS for studying non-covalent complexes; real-time reaction monitoring |
| NMR Spectroscopy | Detailed structure elucidation | Studying dynamic interactions and conformational changes in solution |
| Fluorescence Microscopy | Not applicable | In-situ tracking of dimer localization and transport within live cells |
Investigating the Fundamental Biological Roles of Dimeric Structures Beyond Impurity Aspects
Perhaps the most transformative future research direction is the re-evaluation of this compound not as a simple impurity, but as a distinct chemical entity with its own potential biological activity. The "dimerization strategy" is a known concept in medicinal chemistry, where dimeric versions of drugs sometimes exhibit higher potency or different activity profiles compared to their corresponding monomers. dntb.gov.uanih.govnih.gov This enhanced activity can be attributed to several factors, including the ability to bind to two receptor sites simultaneously. nih.gov
This principle provides a strong rationale for investigating the fundamental biology of the melphalan dimer. While melphalan itself has known biological effects, including cytotoxicity and immunostimulatory properties, the dimer's effects are completely unexplored. researchgate.netnih.gov
Future research should systematically evaluate the dimer's biological profile, focusing on several key areas:
Cytotoxicity: Does the dimer exhibit cytotoxic activity against cancer cell lines? Is it more or less potent than melphalan, and is its spectrum of activity different?
DNA Damage Response: Does the dimer induce DNA damage and trigger DNA repair pathways? The nature of the DNA adducts it forms may lead to a different cellular response compared to the monomer. mdpi.comhaematologica.org
Immunomodulatory Effects: Melphalan can have complex effects on the immune system. nih.gov The dimer, as a distinct molecule, may interact with immune cells differently, potentially having unique immunosuppressive or immunostimulatory properties.
Off-Target Effects: The dimer's unique structure may lead it to interact with proteins and pathways not affected by the melphalan monomer, resulting in a novel pharmacological profile.
By shifting the perspective from an impurity to be minimized to a new chemical entity to be investigated, researchers may uncover unexpected biological roles and activities. This line of inquiry holds the potential to turn a synthetic byproduct into a lead compound for further therapeutic development, representing a paradigm shift in the study of pharmaceutical impurities. benthamscience.com
Q & A
Q. How do prodrugs like Melflufen hydrochloride enhance Melphalan’s antitumor efficacy in resistant myeloma models?
- Methodological Answer : Melflufen, a dipeptide prodrug, increases cellular uptake via peptide transporters. Assess efficacy using MM.1S xenograft models (3 mg/kg IV, twice weekly) and compare tumor growth inhibition (caliper measurements) and survival curves (Kaplan-Meier analysis) .
Data Interpretation and Contradictions
Q. Why does Melphalan initially increase IL-6 mRNA at 4 hours but reduce it at later time points?
- Methodological Answer : Early transcriptional stress activates NF-κB, transiently upregulating IL-6. Prolonged exposure induces RNA instability or epigenetic silencing. Use actinomycin-D chase assays to measure mRNA half-life and chromatin immunoprecipitation (ChIP) for transcription factor binding .
Q. How can researchers reconcile differences in IL-6 response between BMSCs and HOBs post-Melphalan exposure?
- Methodological Answer : Cell-specific responses arise from divergent signaling pathways. Perform phosphoproteomics (e.g., LC-MS/MS) to map kinase activation (e.g., JAK/STAT in BMSCs vs. MAPK in HOBs) and siRNA knockdown to identify critical mediators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
